molecular formula C53H100O6 B017300 2,3-Dipalmito-1-olein CAS No. 1867-91-0

2,3-Dipalmito-1-olein

Cat. No.: B017300
CAS No.: 1867-91-0
M. Wt: 833.4 g/mol
InChI Key: YHMDGPZOSGBQRH-QPLCGJKRSA-N
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Description

2,3-Dipalmito-1-olein is a triacylglycerol compound with the molecular formula C53H100O6. It is composed of two palmitic acid molecules and one oleic acid molecule esterified to a glycerol backbone. This compound is known for its presence in various natural fats and oils, contributing to their physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dipalmito-1-olein can be synthesized through the esterification of glycerol with palmitic acid and oleic acid. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, this compound is produced through the interesterification of palm oil fractions. This process involves the rearrangement of fatty acids on the glycerol backbone using enzymes or chemical catalysts. The resulting product is then purified through distillation and crystallization to obtain the desired triacylglycerol .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dipalmito-1-olein undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Dipalmito-1-olein has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dipalmito-1-olein involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it serves as a substrate for lipase enzymes, which hydrolyze the ester bonds to release free fatty acids and glycerol. These free fatty acids can then participate in various metabolic pathways, influencing energy production and storage .

Comparison with Similar Compounds

  • 1,2-Dipalmitoyl-3-oleoylglycerol
  • 1,3-Dipalmitoyl-2-oleoylglycerol
  • 1,2-Dipalmitoyl-3-stearoylglycerol

Comparison: 2,3-Dipalmito-1-olein is unique due to its specific arrangement of fatty acids on the glycerol backbone. This arrangement influences its physical properties, such as melting point and crystallization behavior, making it distinct from other similar triacylglycerols. For example, 1,2-Dipalmitoyl-3-oleoylglycerol has palmitic acid at the first and second positions, while 1,3-Dipalmitoyl-2-oleoylglycerol has palmitic acid at the first and third positions .

Properties

IUPAC Name

2,3-di(hexadecanoyloxy)propyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H100O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h25-26,50H,4-24,27-49H2,1-3H3/b26-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMDGPZOSGBQRH-QPLCGJKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H100O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601301267
Record name 1,2-Dipalmitoyl-3-oleoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601301267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

833.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1867-91-0, 28409-94-1
Record name 1,2-Dipalmitoyl-3-oleoylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1867-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dipalmito-1-olein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001867910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dihexadecyl-3-O-octadecenoyl-sn-glycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028409941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dipalmitoyl-3-oleoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601301267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIPALMITO-1-OLEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJG5P4898D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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